2-methyl-4-piperidin-1-ylphenol
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-10-9-11(5-6-12(10)14)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3 |
InChI Key |
SCJVENAJIYSJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-piperidin-1-ylphenol typically involves the reaction of piperidine with a phenol derivative. One common method is the alkylation of phenol with a piperidine derivative in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. The choice of base and solvent can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4-piperidin-1-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Both the piperidine and phenol groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Metabolism Modulation
- 2-Methyl-4-piperidin-1-ylphenol has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of various drugs, potentially affecting their efficacy and safety profiles.
-
G-Protein Coupled Receptor Modulation
- The compound has demonstrated the ability to modulate cellular signaling pathways associated with G-protein coupled receptors (GPCRs). This modulation can impact gene expression and metabolic processes, making it a candidate for therapeutic research targeting these pathways.
- Potential Anticancer Activity
Table: Biological Activities of this compound
Case Study: Interaction with Cytochrome P450
A study investigated the interaction between this compound and cytochrome P450 enzymes. It was found that this compound could inhibit specific isoforms of cytochrome P450, leading to altered metabolism of co-administered drugs. This finding underscores its potential role in drug-drug interactions and personalized medicine strategies.
Case Study: Anticancer Properties
In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-methyl-4-piperidin-1-ylphenol involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, while the phenol group can participate in redox reactions and hydrogen bonding. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-methyl-4-piperidin-1-ylphenol with structurally related piperidine-phenol derivatives:
Physicochemical Properties
- Lipophilicity (logP): this compound: Estimated logP ~2.5 (methyl increases hydrophobicity; phenol and piperidine balance polarity). Fluorophenyl derivative (): Higher logP (~3.0) due to fluorine’s electron-withdrawing effect and ketone group. Boronic acid derivative (): Lower logP (~1.8) due to polar boronic acid moiety .
- Solubility: Phenol and piperidine groups in this compound likely confer moderate aqueous solubility (~10–50 mg/L), whereas benzooxazole-containing analogs () may exhibit lower solubility due to aromatic stacking .
pKa:
- Piperidine’s basic nitrogen (pKa ~10–11) dominates ionization at physiological pH, enhancing solubility in acidic environments .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-methyl-4-piperidin-1-ylphenol, and how do they contribute to structural elucidation?
Answer:
- FT-IR spectroscopy identifies functional groups (e.g., hydroxyl, piperidine rings) by analyzing vibrational modes .
- NMR (¹H and ¹³C) resolves proton environments and carbon frameworks, critical for confirming substituent positions and stereochemistry .
- Single-crystal X-ray diffraction provides precise 3D molecular geometry, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
- UV-Vis spectroscopy assesses electronic transitions, useful for studying conjugation or substituent effects on absorption properties .
Q. What safety precautions should be prioritized when handling this compound in laboratory settings?
Answer:
- Use PPE (gloves, lab coat, goggles) to minimize skin/eye contact.
- Work in a fume hood to avoid inhalation; if exposure occurs, move to fresh air and seek medical attention .
- Avoid ingestion; rinse mouth thoroughly with water if accidental exposure occurs .
- Note that chronic toxicity and ecological impact data are unavailable, necessitating strict adherence to institutional safety protocols .
Q. What synthetic routes are commonly employed for this compound, and what are their typical yields?
Answer:
- Alkylation of phenol derivatives : Reacting 4-piperidinophenol with methylating agents (e.g., methyl iodide) under basic conditions .
- Condensation reactions : Utilizing piperidine and substituted phenols in the presence of catalysts (e.g., acid/base) to optimize regioselectivity .
- Yields vary (50–80%) depending on reaction conditions (solvent, temperature) and purification methods (e.g., column chromatography) .
Advanced Research Questions
Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT) calculates electronic parameters (e.g., dipole moment, hyperpolarizability) to evaluate NLO potential. Substituent effects (e.g., electron-donating groups) enhance charge transfer, improving NLO response .
- Natural Bond Orbital (NBO) analysis identifies intramolecular interactions (e.g., hyperconjugation) that stabilize the molecule and influence optical behavior .
Q. What strategies can resolve contradictions in reported bioactivity data for piperidine derivatives like this compound?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive moieties .
- Multi-method validation : Cross-validate results using orthogonal techniques (e.g., in vitro binding assays vs. computational docking) .
Q. How does the crystal structure of this compound inform its molecular interactions in pharmacological contexts?
Answer:
- X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and piperidine nitrogen) that stabilize the molecule in solid state .
- Pi-pi stacking between aromatic rings may influence binding to biological targets (e.g., enzymes or receptors) .
- Torsional angles of the piperidine ring provide insights into conformational flexibility, a critical factor in drug-receptor binding kinetics .
Q. What gaps exist in the current understanding of this compound’s environmental impact, and how can they be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
